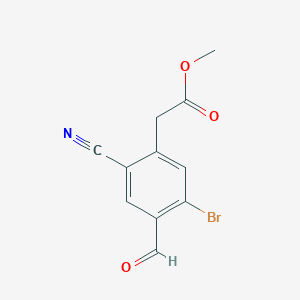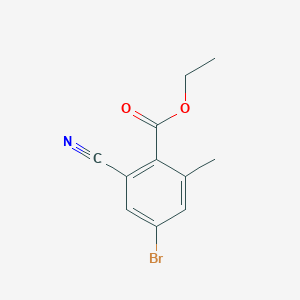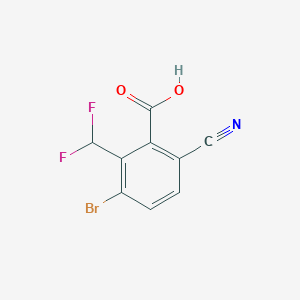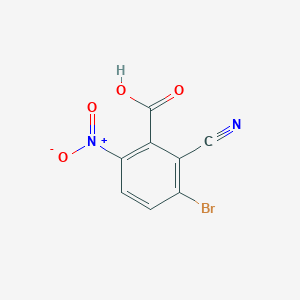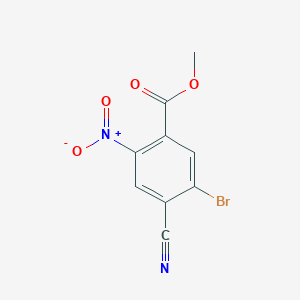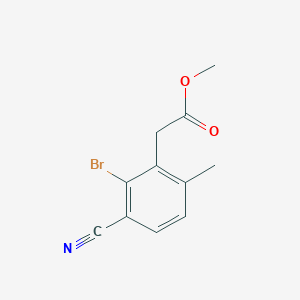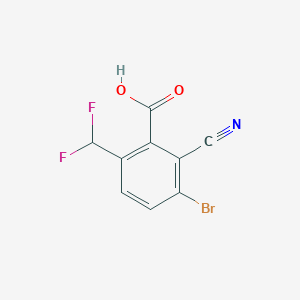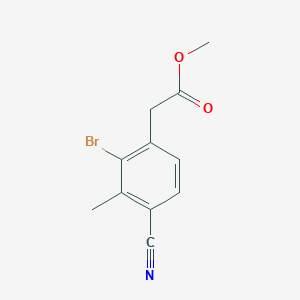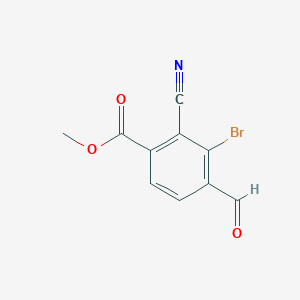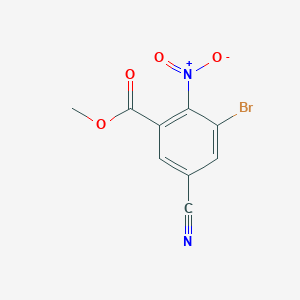
5,10,15,20-四(2,4,6-三甲基苯基)卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four 2,4,6-trimethylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme in hemoglobin. This particular compound is notable for its stability and unique photophysical properties, making it valuable in various scientific and industrial applications.
科学研究应用
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic photovoltaic cells and sensors.
作用机制
Target of Action
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin (henceforth referred to as TMP) is a type of porphyrin, a class of compounds that play crucial roles in biological systems Porphyrins are known to interact with various biological targets, including proteins and enzymes, due to their ability to coordinate with metal ions .
Mode of Action
Porphyrins, in general, are known to interact with their targets through coordination with metal ions . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrins are involved in various biological processes, including oxygen transport and photosynthesis, due to their ability to form complexes with metal ions . These complexes can affect various biochemical pathways and their downstream effects.
Result of Action
The interaction of porphyrins with biological targets can lead to various molecular and cellular effects, depending on the specific target and the nature of the interaction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of porphyrins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions. A common method is the Adler-Longo synthesis, which proceeds as follows:
Condensation Reaction: Pyrrole and 2,4,6-trimethylbenzaldehyde are mixed in a solvent such as propionic acid.
Cyclization: The mixture is heated to reflux, promoting the formation of the porphyrin macrocycle.
Oxidation: The intermediate porphyrinogen is oxidized to the porphyrin using an oxidizing agent like p-chloranil.
Industrial Production Methods
While the Adler-Longo method is suitable for laboratory-scale synthesis, industrial production may involve more scalable and efficient processes, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Synthesis: Utilizing automated systems to precisely control reaction conditions, ensuring consistent quality and purity.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrinogen.
Substitution: The meso positions can be substituted with different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents:
p-Chloranil, ferric chloride.Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
Oxidation Products: Porphyrin dications.
Reduction Products: Porphyrinogen.
Substitution Products: Various meso-substituted porphyrins.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: Lacks the methyl groups, resulting in different solubility and photophysical properties.
Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, altering its electronic properties and reactivity.
Tetrakis(4-carboxyphenyl)porphyrin: Features carboxyl groups, enhancing its water solubility and potential for bioconjugation.
Uniqueness
5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin is unique due to its enhanced stability and specific photophysical properties, which make it particularly suitable for applications requiring robust and efficient light absorption and emission.
属性
CAS 编号 |
56396-12-4 |
|---|---|
分子式 |
C56H54N4 |
分子量 |
783.1 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H54N4/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10/h13-28,57-58H,1-12H3 |
InChI 键 |
NVRVXKGQRXOICG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)N3)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)N3)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin influence its ability to facilitate electron transfer reactions?
A1: Research suggests that 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, when complexed with a metal ion like manganese, can participate in electron transfer reactions. A study [] examined the interaction of a manganese(IV)-oxo complex of this porphyrin, (TMP)Mn(IV)(O), with various electron donors, including ferrocene derivatives. The researchers found that the rate constants of electron transfer from the ferrocene derivatives to (TMP)Mn(IV)(O) could be analyzed using the Marcus theory of electron transfer. This analysis allowed them to determine the reorganization energy associated with electron transfer by the (TMP)Mn(IV)(O) complex, a crucial parameter for understanding the efficiency of electron transfer processes.
Q2: Can you elaborate on the catalytic properties of metal complexes with 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, particularly focusing on hydride transfer reactions?
A2: A significant finding highlighted in research [] is the mechanism by which the manganese(IV)-oxo complex of 5,10,15,20-Tetrakis(2,4,6-trimethylphenyl)porphyrin, (TMP)Mn(IV)(O), facilitates hydride transfer from dihydronicotinamide adenine dinucleotide (NADH) analogs. The study revealed that instead of directly accepting the hydride, (TMP)Mn(IV)(O) undergoes disproportionation, forming and . Critically, it is the species that acts as the actual hydride acceptor in this reaction. This understanding of the mechanism provides valuable insights into the catalytic activity of this porphyrin complex in hydride transfer reactions, which are fundamental in many biological and chemical processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


